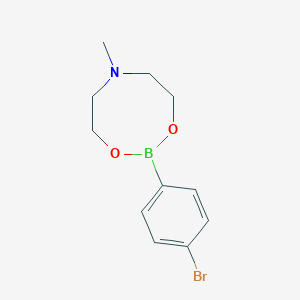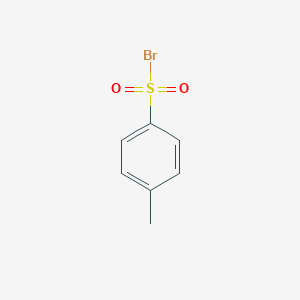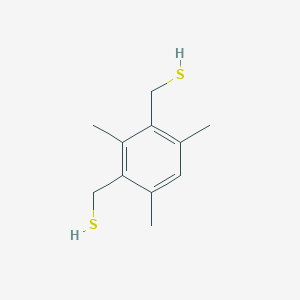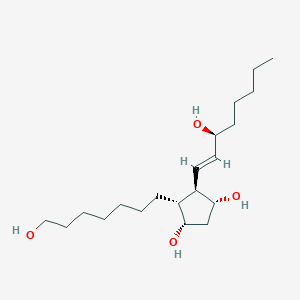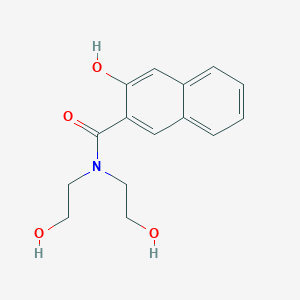
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide, commonly known as HENA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HENA is a naphthalene-based derivative that has two hydroxyethyl groups and a hydroxyl group attached to its naphthalene ring.
Mechanism Of Action
The mechanism of action of HENA is not fully understood. However, it has been suggested that HENA exerts its biological effects by modulating various signaling pathways. HENA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HENA has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical And Physiological Effects
HENA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). HENA has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, HENA has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Advantages And Limitations For Lab Experiments
HENA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. HENA is also soluble in various solvents, which makes it easy to use in different experimental setups. However, HENA has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, HENA may exhibit different biological effects depending on the concentration used, which may require careful optimization of experimental conditions.
Future Directions
There are several future directions for the study of HENA. One potential area of research is the development of HENA-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of HENA's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Conclusion:
In conclusion, HENA is a naphthalene-based derivative that has gained significant attention in scientific research due to its potential applications in various fields. HENA has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its use as a fluorescent probe for the detection of metal ions. HENA has several advantages for lab experiments, but also has some limitations that require careful optimization of experimental conditions. Further studies are needed to elucidate the mechanism of action of HENA and to optimize its use in various experimental setups.
Synthesis Methods
The synthesis of HENA involves the reaction of 2-naphthoyl chloride with diethanolamine in the presence of a base. The resulting product is then hydrolyzed with sodium hydroxide to obtain HENA. This synthesis method has been optimized to produce HENA in high yield and purity.
Scientific Research Applications
HENA has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. HENA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, HENA has been investigated for its use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
10089-93-7 |
|---|---|
Product Name |
3-Hydroxy-N,N-bis(2-hydroxyethyl)-2-naphthamide |
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-hydroxy-N,N-bis(2-hydroxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO4/c17-7-5-16(6-8-18)15(20)13-9-11-3-1-2-4-12(11)10-14(13)19/h1-4,9-10,17-19H,5-8H2 |
InChI Key |
AWOGQGYSUKXISO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N(CCO)CCO)O |
Other CAS RN |
10089-93-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



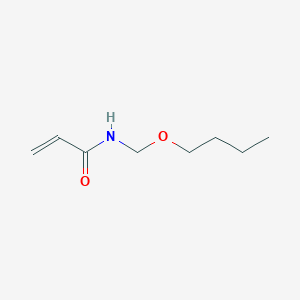
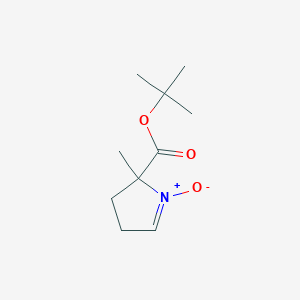
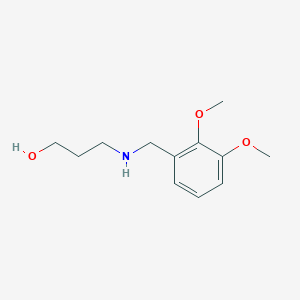
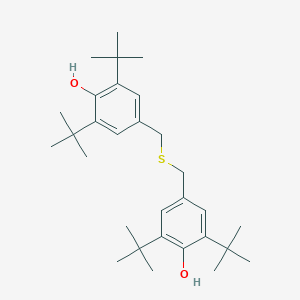
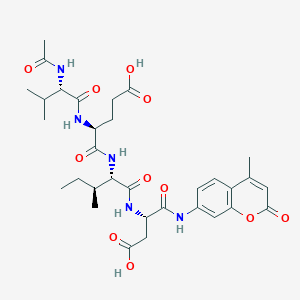
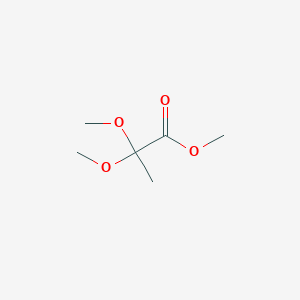
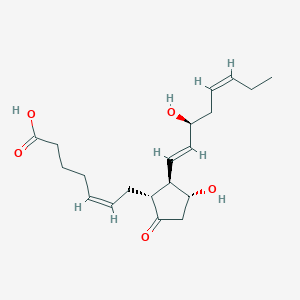
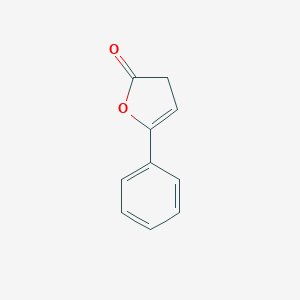
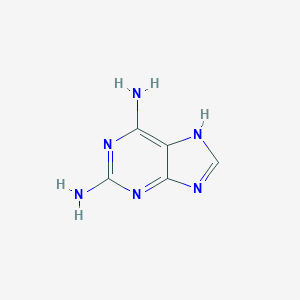
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)
